Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate
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Overview
Description
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C11H12BrNO3Li It is known for its unique structure, which includes a lithium ion coordinated to a 4-(5-bromopyridin-2-yl)oxane-4-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalyst: A lithium base such as lithium hydroxide or lithium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with higher oxidation states.
Reduction Products: Reduced forms of the compound with lower oxidation states.
Coupling Products: New carbon-carbon bonded compounds with extended aromatic systems.
Scientific Research Applications
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can:
Bind to Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways.
Interact with Receptors: It can bind to cellular receptors, modulating signal transduction pathways.
Affect Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-(5-chloropyridin-2-yl)oxane-4-carboxylate
- Lithium 4-(5-fluoropyridin-2-yl)oxane-4-carboxylate
- Lithium 4-(5-iodopyridin-2-yl)oxane-4-carboxylate
Uniqueness
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution and coupling reactions that are not as readily achievable with other halogens.
Properties
IUPAC Name |
lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3.Li/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11;/h1-2,7H,3-6H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPXKTCTHNQWDH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1(C2=NC=C(C=C2)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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